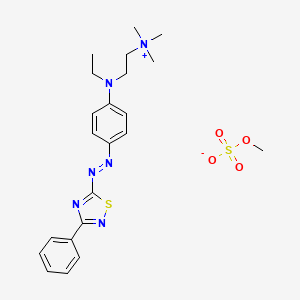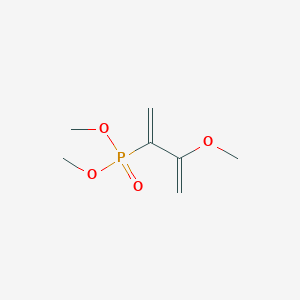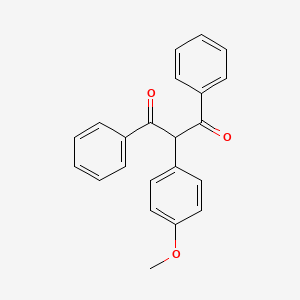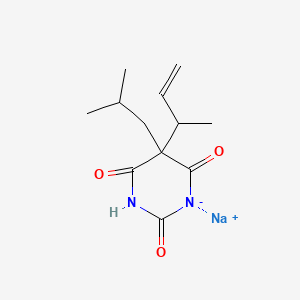
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt is a derivative of barbituric acid. This compound is known for its central nervous system depressant properties, which makes it useful in various medical applications, particularly as a sedative and anesthetic . It is a member of the barbiturate family, which has been widely studied for its pharmacological effects.
準備方法
The synthesis of 5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt involves the reaction of barbituric acid with isobutyl and methylallyl groups. The synthetic route typically includes the following steps:
Formation of Barbituric Acid: Barbituric acid is synthesized by the condensation of urea with malonic acid or its derivatives.
Substitution Reaction: The hydrogen atoms at the 5-position of barbituric acid are substituted with isobutyl and methylallyl groups.
Neutralization: The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt has several scientific research applications:
作用機序
The mechanism of action of 5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the binding of GABA to its receptors, leading to increased chloride ion influx and hyperpolarization of neuronal membranes . This results in the inhibition of neuronal activity, producing sedative and anesthetic effects.
類似化合物との比較
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt is similar to other barbiturates such as phenobarbital and butalbital . it is unique in its specific substitution pattern, which imparts distinct pharmacological properties. For example:
Phenobarbital: Known for its long-lasting anticonvulsant effects.
Butalbital: Commonly used in combination with other drugs for the treatment of tension headaches.
These compounds share a common barbituric acid core but differ in their side chains, leading to variations in their pharmacokinetics and therapeutic uses.
特性
CAS番号 |
73681-10-4 |
|---|---|
分子式 |
C12H17N2NaO3 |
分子量 |
260.26 g/mol |
IUPAC名 |
sodium;5-but-3-en-2-yl-5-(2-methylpropyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-5-8(4)12(6-7(2)3)9(15)13-11(17)14-10(12)16;/h5,7-8H,1,6H2,2-4H3,(H2,13,14,15,16,17);/q;+1/p-1 |
InChIキー |
QIMDLCNWZCSJRV-UHFFFAOYSA-M |
正規SMILES |
CC(C)CC1(C(=O)NC(=O)[N-]C1=O)C(C)C=C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


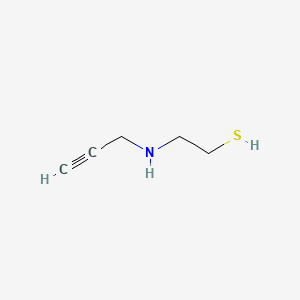
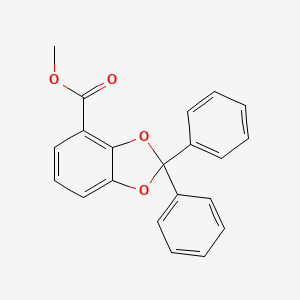
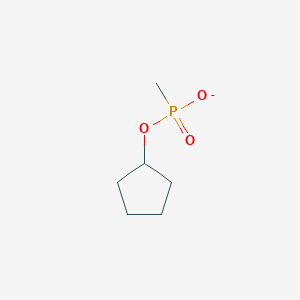
![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile](/img/structure/B14455564.png)
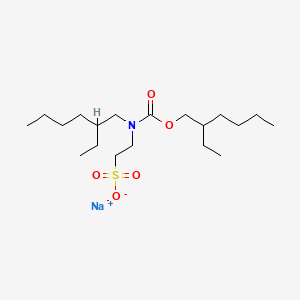
![1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol](/img/structure/B14455572.png)
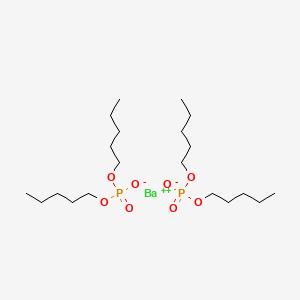
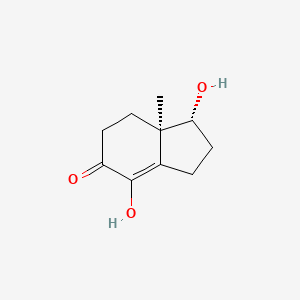
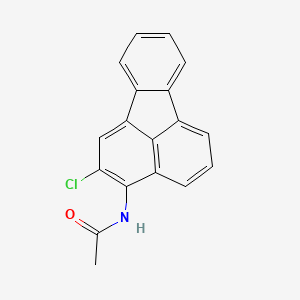
![{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol](/img/structure/B14455588.png)
